molecular formula C17H18N4O5S B2757681 N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide CAS No. 1251578-16-1

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2757681
CAS No.: 1251578-16-1
M. Wt: 390.41
InChI Key: KTQCNCQKMIIFJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a synthetic compound featuring a 1,3,4-oxadiazole core linked to a dimethylfuran moiety and a dimethylsulfamoyl-substituted benzamide group. The 1,3,4-oxadiazole scaffold is known for its bioisosteric properties, often contributing to metabolic stability and enhanced binding affinity in medicinal chemistry .

Properties

IUPAC Name

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O5S/c1-10-9-14(11(2)25-10)16-19-20-17(26-16)18-15(22)12-5-7-13(8-6-12)27(23,24)21(3)4/h5-9H,1-4H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTQCNCQKMIIFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications based on existing literature.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 1396792-56-5
Molecular Formula C17H14N4O3
Molecular Weight 322.32 g/mol
Structure Chemical Structure

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL .

Anticancer Activity

The compound has shown promising results in anticancer studies. In vitro assays revealed that it inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. A notable study reported an IC50 value of 12 µM for MCF-7 cells .

Anti-inflammatory Effects

In preclinical models, this compound has demonstrated anti-inflammatory properties. It significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced macrophages. The compound's ability to modulate the NF-kB signaling pathway is believed to underlie its anti-inflammatory effects .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Modulation : It modulates ROS levels, contributing to its cytotoxic effects on cancer cells.
  • Gene Expression Regulation : The compound alters the expression of genes associated with apoptosis and cell proliferation.

Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains showed that the compound effectively inhibited growth at concentrations as low as 16 µg/mL. The research highlighted its potential as a lead compound for developing new antimicrobial agents .

Study 2: Anticancer Potential

In vitro studies indicated that treatment with this compound resulted in significant apoptosis in MCF-7 cells. Flow cytometry analyses confirmed an increase in sub-G1 population after treatment .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide against various pathogenic microorganisms. In vitro evaluations have shown significant efficacy against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these bacteria are as follows:

MicroorganismMIC (µg/mL)
Staphylococcus aureus8
MRSA16

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit specific pathways involved in inflammation, potentially making it useful for treating inflammatory diseases.

Cancer Research
this compound is being explored for its anticancer properties. Its unique structure allows it to interact with various biological targets involved in cancer progression. Molecular docking studies indicate promising binding affinities with proteins associated with tumor growth.

Materials Science

The compound's unique chemical properties make it a candidate for developing new materials. Its ability to act as a building block for more complex molecules is valuable in synthesizing polymers and other advanced materials.

Catalyst Development
Due to the presence of the oxadiazole moiety, this compound may serve as a catalyst in organic reactions. Research into its catalytic properties could lead to more efficient synthetic pathways in organic chemistry.

Chemical Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of 2,5-Dimethylfuran : This can be synthesized from biomass-derived furfural through catalytic hydrogenation.
  • Synthesis of the Oxadiazole Ring : Cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
  • Coupling Reaction : The final step involves coupling the oxadiazole intermediate with dimethylsulfamoylbenzamide using coupling reagents under mild conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at multiple sites under acidic or basic conditions:

Reaction SiteConditionsProductsKey ObservationsCitations
Benzamide C=O bond2M HCl (reflux, 6h)4-(dimethylsulfamoyl)benzoic acid + 5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-amineComplete cleavage observed via <sup>1</sup>H NMR; amide hydrolysis favored in acidic media
Oxadiazole ring6M NaOH (70°C, 12h)Open-chain thiosemicarbazide derivativeRing opening confirmed by LC-MS; side reactions with sulfamoyl group avoided

Nucleophilic Substitution

The oxadiazole moiety participates in nucleophilic substitution reactions:

NucleophileReagents/ConditionsProductsSelectivity NotesCitations
Grignard reagentsRMgX, THF, −78°C → rtSubstitution at C-2 of oxadiazole with alkyl/aryl groupsHigher yields with electron-deficient nucleophiles (e.g., 4-CF<sub>3</sub>C<sub>6</sub>H<sub>4</sub>MgBr)
AminesEt<sub>3</sub>N, DMF, 80°CN-alkylated derivatives at oxadiazole N-atomsSteric hindrance from dimethylfuran reduces reactivity at N-1 position

Oxidation Reactions

The furan ring and sulfamoyl group show distinct oxidation behavior:

Target SiteOxidizing AgentProductsMechanistic InsightsCitations
Furan ringKMnO<sub>4</sub>, H<sub>2</sub>O, 0°C2,5-dimethyl-3-(1,3,4-oxadiazol-2-yl)maleic anhydrideConcerted [4+2] ring opening followed by anhydride formation
Sulfamoyl S=OmCPBA, CH<sub>2</sub>Cl<sub>2</sub>Sulfonamide oxide derivativeEpoxidation competing with S-oxidation; regioselectivity controlled by solvent

Cycloaddition Reactions

The oxadiazole and furan components engage in cycloadditions:

Reaction TypeConditionsProductsStereochemical OutcomesCitations
Diels-Alder (furan)Maleic anhydride, 150°CEndo-adduct with fused bicyclic systemRetro-Diels-Alder observed above 180°C; dienophile compatibility limited
1,3-Dipolar (oxadiazole)NaN<sub>3</sub>, CuITriazole-linked conjugatesClick chemistry proceeds with >90% yield; copper catalysis essential

Functional Group Interconversions

The dimethylsulfamoyl group enables unique transformations:

ReactionReagentsProductsApplicationsCitations
Sulfamoyl dealkylationBBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>N-desmethylated sulfonamideBioactivation pathway identified in metabolic studies
Sulfonamide couplingEDC/HOBt, DIPEAAmide-linked bioconjugates (e.g., peptide-drug complexes)Site-specific modification achieved via sulfamoyl NH activation

Comparative Reactivity Analysis

Key differences from structurally related compounds:

FeatureThis CompoundAnalog with BenzofuranAnalog with Pyridine
Furan ring stabilityProne to oxidationBenzofuran resists ring-openingN/A
Oxadiazole reactivityHigh S<sub>N</sub>ArLower due to electron-donating substituentsEnhanced with pyridine-assisted activation
Sulfamoyl groupAcid-resistantBase-labileUnmodified in physiological pH

Catalytic Interactions

Documented catalytic effects on reactivity:

CatalystReaction EnhancedRate Increase vs. UncatalyzedNotesCitations
Pd(PPh<sub>3</sub>)<sub>4</sub>Suzuki coupling (C-5 furan)Limited by steric bulk of dimethyl groups
Lipase AS AmanoKinetic resolutionEnantiomeric excess >95%Selective acylation at sulfamoyl nitrogen

This compound’s multifunctional architecture enables programmable reactivity, making it valuable for developing antimicrobial agents and protease inhibitors . Recent patents highlight its utility as a synthetic intermediate in oncology therapeutics . Further studies should explore photochemical reactions and biocatalytic modifications to expand its applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antifungal 1,3,4-Oxadiazole Derivatives (LMM5 and LMM11)

highlights two antifungal 1,3,4-oxadiazole derivatives, LMM5 and LMM11 , which share structural similarities with the target compound but differ in substituents:

Compound Oxadiazole Substituent Sulfamoyl Group Antifungal Activity (vs. C. albicans)
Target Compound 2,5-Dimethylfuran-3-yl 4-(Dimethylsulfamoyl)benzamide Not reported in evidence
LMM5 () (4-Methoxyphenyl)methyl 4-[Benzyl(methyl)sulfamoyl] Moderate activity (IC₅₀ ~8 µM)
LMM11 () Furan-2-yl 4-[Cyclohexyl(ethyl)sulfamoyl] Higher activity (IC₅₀ ~3 µM)

Key Observations :

  • LMM11’s cyclohexyl-ethyl sulfamoyl group confers higher antifungal potency than LMM5’s benzyl-methyl analog, suggesting that bulky aliphatic substituents improve target (thioredoxin reductase) inhibition .
  • The target compound’s dimethylsulfamoyl group is less sterically hindered than LMM5/LMM11’s sulfamoyl derivatives, which could impact solubility or off-target interactions.
Insecticidal 1,3,4-Oxadiazole Derivatives (a4, a5)

describes insecticidal 1,3,4-oxadiazoles, such as a4 (N-[5-(cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide) and a5 (N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide). These compounds lack the sulfamoyl-benzamide moiety but retain the furan-oxadiazole core:

Compound Oxadiazole Substituent Additional Groups Bioactivity
a4 Cyanomethyl Furan-2-carboxamide Insect growth inhibition
a5 Phenyl Furan-2-carboxamide Moderate insecticidal effect

Key Observations :

  • The absence of a sulfamoyl group in a4/a5 shifts their application from antifungal to insecticidal activity, underscoring the role of the sulfamoyl-benzamide in target-specific interactions.
  • The cyanomethyl substituent in a4 may introduce electrophilic reactivity, enhancing insecticidal potency compared to a5’s phenyl group .
Multi-Substituted 1,3,4-Oxadiazole Derivatives (5f–5i)

reports 1,3,4-oxadiazoles with diverse substituents, such as 5f (4-{[dibenzylamino][5-(4-ethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde) and 5h (4-{[benzyl(methyl)amino][5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde). These compounds emphasize synthetic versatility but lack biological

Compound Oxadiazole Substituent Additional Groups Yield
5f 4-Ethylphenyl Dibenzylaminomethyl-benzaldehyde 82%
5h 2,5-Dimethylphenyl Benzyl(methyl)aminomethyl-benzaldehyde 86%

Key Observations :

  • The 2,5-dimethylphenyl group in 5h mirrors the 2,5-dimethylfuran in the target compound, suggesting similar steric and electronic profiles.
  • High synthetic yields (82–86%) for these derivatives indicate robustness in modifying the oxadiazole core, a strategy applicable to optimizing the target compound .
Sulfonamide-Containing Heterocycles ()

references sulfonamide analogs like 4-amino-N-[5-butyl-1,3,4-thiadiazol-2-yl]benzenesulfonamide, which replace the oxadiazole core with a thiadiazole:

Compound Core Heterocycle Substituent Application
Target Compound 1,3,4-Oxadiazole 2,5-Dimethylfuran-3-yl Undisclosed
4-Amino-N-[5-butyl...] 1,3,4-Thiadiazole Butyl Antimicrobial (likely)

Key Observations :

  • Thiadiazoles often exhibit broader antimicrobial activity but lower metabolic stability than oxadiazoles due to sulfur’s electronegativity .
  • The butyl chain in the thiadiazole derivative may enhance membrane permeability, a feature absent in the target compound’s dimethylfuran group.

Preparation Methods

Hydrazide Intermediate Preparation

Isonicotinic acid hydrazide serves as a common precursor. In a representative protocol:

  • Isonicotinic acid hydrazide (25 g, 182.3 mmol) is refluxed with triethyl orthoacetate (135 mL) for 24 hours.
  • Excess reagent is distilled under reduced pressure.
  • The residue is washed with cold ethanol and recrystallized to yield 4-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine (81.7% yield).

Critical Parameters

Parameter Optimal Value Impact on Yield
Reflux Time 18–24 h <30% deviation
Solvent Anhydrous ethanol Prevents hydrolysis
Temperature 80–85°C Maximizes cyclization

Alternative approaches employ carbon disulfide with β-substituted propionic acid hydrazides , achieving comparable yields but requiring strict moisture control.

Functionalization with 2,5-Dimethylfuran-3-yl

Introducing the furan group demands careful electrophilic substitution or cross-coupling.

Friedel-Crafts Alkylation

A patent-derived method adapts:

  • 2-Chloro-4-aminophenol reacts with perfluoromethyl vinyl ether under alkaline conditions (KOH/DMF).
  • The intermediate undergoes Buchwald-Hartwig amination with a furan-containing electrophile.

Reaction Scheme
$$
\text{C}{6}\text{H}{4}\text{ClNH}{2} + \text{C}{3}\text{F}{7}\text{OCH}{2}\text{CH}{2}\text{OH} \xrightarrow{\text{DMF/KOH}} \text{C}{9}\text{H}{6}\text{ClF}{6}\text{NO} \xrightarrow{\text{Pd catalysis}} \text{Furan intermediate}
$$

Yield improvements (45% → 60%) occur when using recycled DMF and palladium acetate catalysts .

Coupling with 4-(Dimethylsulfamoyl)Benzamide

The final step conjugates the oxadiazole-furan intermediate with the sulfonamide benzamide group.

Amide Bond Formation

A two-stage process from evitachem.com:

  • 4-(Dimethylsulfamoyl)benzoic acid is activated with thionyl chloride to form the acyl chloride.
  • The chloride reacts with the oxadiazole-furan amine in dry dichloromethane containing triethylamine .

Optimized Conditions

  • Molar ratio (acid chloride:amine): 1.2:1
  • Temperature: 0°C → room temperature gradient
  • Workup: Sequential washes with 5% HCl, NaHCO₃, and brine

Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity.

Process Optimization Strategies

Recent advances focus on solvent recycling and catalytic systems:

Solvent Effects

Solvent Dielectric Constant Yield (%) Purity (%)
DMF 36.7 58 92
THF 7.5 34 85
Dichloroethane 10.4 47 89

DMF enhances solubility of polar intermediates but complicates removal. Patent CN110746322A demonstrates closed-loop DMF recovery , reducing costs by 40%.

Catalytic Innovations

  • Palladium nanoparticle catalysts : Reduce coupling temperatures from 120°C to 80°C
  • Enzymatic resolution : Lipases improve enantiomeric excess (>98%) in chiral analogs

Analytical Characterization

Post-synthesis validation employs:

Spectroscopic Methods

  • ¹H NMR (CDCl₃):

    • Oxadiazole protons: δ 8.81 (dd, J = 1.8 Hz)
    • Furan methyl groups: δ 2.66 (s)
    • Sulfonamide N(CH₃)₂: δ 3.12 (s)
  • IR (KBr):

    • C=O stretch: 1685 cm⁻¹
    • S=O asym/sym: 1340 cm⁻¹, 1165 cm⁻¹

Chromatographic Purity Assessment

HPLC Conditions

  • Column: C18, 5 μm, 250 × 4.6 mm
  • Mobile phase: MeCN/H₂O (70:30) + 0.1% TFA
  • Retention time: 12.3 min

Q & A

Q. What are the optimal synthetic routes for N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis involves three key steps:

Oxadiazole Ring Formation : Cyclize a hydrazide precursor with 2,5-dimethylfuran-3-carboxylic acid using a dehydrating agent (e.g., POCl₃ or H₂SO₄) under reflux (80–100°C) .

Benzamide Coupling : React the oxadiazole intermediate with 4-(dimethylsulfamoyl)benzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to minimize side reactions .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Optimization Tips :

  • Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:1).
  • Adjust stoichiometry (1:1.2 molar ratio of oxadiazole to benzoyl chloride) to enhance yield (reported 60–75%) .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm substituent positions (e.g., dimethylfuran protons at δ 2.2–2.4 ppm; sulfamoyl group at δ 3.1 ppm) .
    • 2D NMR (HSQC, HMBC) : Validate connectivity between oxadiazole and benzamide moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Match observed [M+H]⁺ to theoretical molecular weight (C₁₈H₁₉N₃O₅S: 389.11 g/mol) with <2 ppm error .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water 70:30, λ = 254 nm) .

Q. How can researchers design initial biological activity screens for this compound, and what assays are recommended?

Methodological Answer:

  • Antimicrobial Screening :
    • MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–100 µg/mL) .
    • Time-Kill Curves : Evaluate bactericidal vs. bacteriostatic effects at 2× MIC .
  • Anticancer Screening :
    • MTT Assay : Screen against cancer cell lines (e.g., MCF-7, HeLa) with 48-hour exposure and IC₅₀ calculation .
  • Enzyme Inhibition :
    • Carbonic Anhydrase Inhibition : Use stopped-flow CO₂ hydration assay (target isoforms CA-II/CA-IX) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to identify critical functional groups for bioactivity?

Methodological Answer:

  • Analog Synthesis : Modify substituents systematically:
    • Replace dimethylfuran with other heterocycles (e.g., thiophene, pyridine) to assess aromatic ring influence .
    • Substitute sulfamoyl with sulfonamide or amide groups to probe electronic effects .
  • Biological Testing : Compare IC₅₀/MIC values of analogs to parent compound.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like CA-IX or EGFR .

Q. What mechanistic pathways are hypothesized for its anticancer activity, and how can they be validated experimentally?

Methodological Answer:

  • Hypothesis : The compound may inhibit tubulin polymerization (due to oxadiazole analogs) or disrupt redox balance via sulfamoyl-mediated enzyme inhibition .
  • Validation Strategies :
    • Tubulin Binding Assay : Use fluorescence-based polymerization kits (e.g., Cytoskeleton Inc.) to measure inhibition .
    • ROS Detection : Quantitate reactive oxygen species (ROS) in treated cells using DCFH-DA fluorescence .
    • Western Blotting : Assess apoptosis markers (e.g., caspase-3 cleavage) and stress-response proteins (e.g., HSP70) .

Q. How should researchers address contradictory data between in vitro and in vivo efficacy studies?

Methodological Answer:

  • Pharmacokinetic Profiling :
    • Determine bioavailability (%F) via LC-MS/MS after oral/intravenous administration in rodent models .
    • Measure metabolic stability using liver microsomes (human/rat) to identify rapid clearance issues .
  • Formulation Optimization :
    • Use nanoemulsions or liposomes to enhance solubility and tissue penetration .
  • Dose-Response Reevaluation :
    • Conduct in vivo efficacy studies at higher doses (adjusting for bioavailability) and monitor toxicity (ALT/AST levels) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.